molecular formula C17H24N2O B4767518 N-cycloheptyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide

N-cycloheptyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide

Cat. No. B4767518
M. Wt: 272.4 g/mol
InChI Key: ZEZVSUVUXRUURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CHDI, and it is a synthetic compound that can be synthesized in the laboratory.

Scientific Research Applications

CHDI has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CHDI has also been studied for its potential anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of CHDI is not fully understood. However, it has been suggested that CHDI exerts its neuroprotective and anti-cancer effects by modulating the activity of various signaling pathways in the cells. CHDI has been found to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
CHDI has been found to have various biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect the cells from oxidative stress. CHDI has also been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation and cell damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of CHDI is its synthetic nature, which allows for the production of large quantities of the compound for research purposes. CHDI is also stable and can be stored for long periods of time. However, one of the limitations of CHDI is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on CHDI. One direction is to further investigate the mechanism of action of CHDI and its potential targets in the cells. Another direction is to study the effects of CHDI in animal models of neurodegenerative diseases and cancer. Additionally, the development of more soluble analogs of CHDI could improve its efficacy in certain experiments.
Conclusion:
In conclusion, N-cycloheptyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHDI has been found to have neuroprotective and anti-cancer properties, and its mechanism of action involves modulating the activity of various signaling pathways in the cells. CHDI has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.

properties

IUPAC Name

N-cycloheptyl-2-(2,3-dihydroindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c20-17(18-15-8-3-1-2-4-9-15)13-19-12-11-14-7-5-6-10-16(14)19/h5-7,10,15H,1-4,8-9,11-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZVSUVUXRUURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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